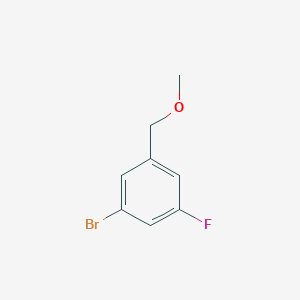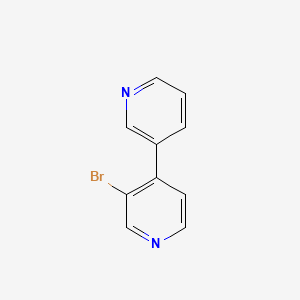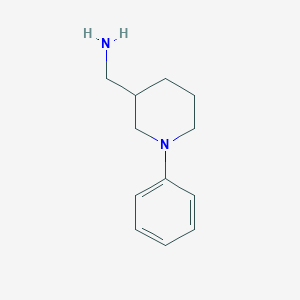![molecular formula C15H15BrClNO B1374441 3-Azetidinyl 5-bromo[1,1'-biphenyl]-2-yl etherhydrochloride CAS No. 1354550-79-0](/img/structure/B1374441.png)
3-Azetidinyl 5-bromo[1,1'-biphenyl]-2-yl etherhydrochloride
Vue d'ensemble
Description
3-Azetidinyl 5-bromo[1,1’-biphenyl]-2-yl etherhydrochloride: is a complex organic compound that features a four-membered azetidine ring, a brominated biphenyl moiety, and an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azetidinyl 5-bromo[1,1’-biphenyl]-2-yl etherhydrochloride typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through [2+2] cycloaddition reactions involving imines and alkenes under high-pressure conditions.
Bromination of Biphenyl: The biphenyl moiety is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Hydrochloride Formation: The final hydrochloride salt is obtained by treating the free base with hydrochloric acid in an aqueous or alcoholic solution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for the cycloaddition and bromination steps, and automated purification systems to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the brominated biphenyl can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: Hydrogen gas, Pd/C, ethanol, room temperature.
Substitution: Boronic acids, palladium catalysts, bases like potassium phosphate (K3PO4), solvents like toluene or DMF, elevated temperatures.
Major Products
Oxidation: Oxidized azetidine derivatives.
Reduction: De-brominated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 3-Azetidinyl 5-bromo[1,1’-biphenyl]-2-yl etherhydrochloride serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The azetidine ring is known for its bioactive properties, and the biphenyl moiety can interact with various biological targets, making this compound a candidate for developing new therapeutic agents .
Medicine
Medicinally, derivatives of this compound are investigated for their potential to act as inhibitors of specific enzymes or receptors. The structural features of the compound allow it to fit into active sites of enzymes or bind to receptors with high affinity, which is crucial for drug efficacy .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its reactive functional groups. It may also find applications in the development of specialty chemicals and agrochemicals .
Mécanisme D'action
The mechanism by which 3-Azetidinyl 5-bromo[1,1’-biphenyl]-2-yl etherhydrochloride exerts its effects involves its interaction with specific molecular targets. The azetidine ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The biphenyl moiety can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine derivatives: Compounds like 3-azetidinyl phenyl ether and 3-azetidinyl tolyl ether share the azetidine ring but differ in their aromatic substituents.
Brominated biphenyl ethers: Compounds such as 4-bromo[1,1’-biphenyl]-2-yl ether and 2-bromo[1,1’-biphenyl]-4-yl ether have similar biphenyl structures but lack the azetidine ring.
Uniqueness
3-Azetidinyl 5-bromo[1,1’-biphenyl]-2-yl etherhydrochloride is unique due to the combination of the azetidine ring and the brominated biphenyl moiety. This dual functionality allows for a broader range of chemical reactions and biological interactions compared to its simpler analogs .
Propriétés
IUPAC Name |
3-(4-bromo-2-phenylphenoxy)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO.ClH/c16-12-6-7-15(18-13-9-17-10-13)14(8-12)11-4-2-1-3-5-11;/h1-8,13,17H,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCDHHIXQRXMJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


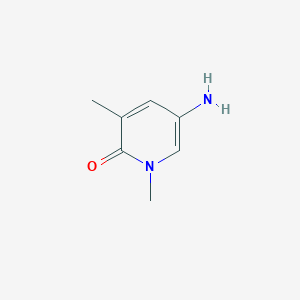
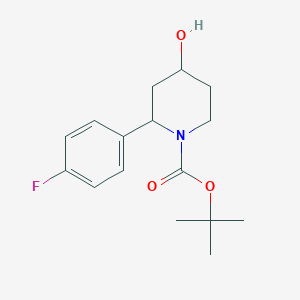
![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1374362.png)
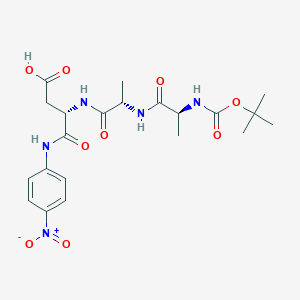



![4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride](/img/structure/B1374370.png)


